N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3/c1-26(2)21(20-13-6-9-16-8-4-5-12-19(16)20)15-24-22(27)23(28)25-17-10-7-11-18(14-17)29-3/h4-14,21H,15H2,1-3H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKRHKYUIQAXZCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NC1=CC(=CC=C1)OC)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide typically involves a multi-step process. One common method includes the reaction of 2-(dimethylamino)-2-(naphthalen-1-yl)ethanol with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce secondary amines.
Scientific Research Applications
The compound N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide is a synthetic organic molecule that has garnered interest in various scientific fields, particularly in pharmacology and medicinal chemistry. This article presents a detailed overview of its applications, supported by data tables and case studies.
Pharmacological Studies
The compound has been investigated for its potential pharmacological properties, particularly its interactions with neurotransmitter systems.
- Cannabinoid Receptor Modulation : Similar compounds have shown affinity for cannabinoid receptors, indicating possible therapeutic effects in pain management and inflammation .
- Enzyme Inhibition : Research indicates that compounds with similar structures can inhibit key enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), crucial for lipid metabolism .
In Vitro Studies
In vitro studies have demonstrated the compound's ability to affect cellular pathways. Notable findings include:
| Study | Cell Line/Model | Observed Effect |
|---|---|---|
| MCF-7 (breast cancer) | Induced apoptosis at high concentrations | |
| 3T3-L1 (adipocytes) | Inhibited lipid accumulation |
These studies suggest that the compound may have potential applications in cancer therapy and metabolic disorders.
In Vivo Studies
Preliminary in vivo studies have shown promising results regarding the compound's efficacy in animal models:
- Anti-inflammatory Effects : Animal models treated with the compound exhibited reduced inflammation markers, suggesting potential use in treating inflammatory diseases.
- Metabolic Regulation : Studies indicated improvements in glucose tolerance and lipid profiles in diabetic mice, highlighting its potential role in managing metabolic syndrome.
Case Study on Pain Management
A study involving chronic pain models revealed that this compound significantly reduced pain responses compared to control groups. The mechanism was hypothesized to involve modulation of cannabinoid receptors, supporting its use as an analgesic agent .
Metabolic Syndrome Research
In a study focusing on metabolic syndrome, the compound was found to improve insulin sensitivity and reduce body weight gain in high-fat diet-induced obesity models. These findings underscore its potential utility in addressing obesity-related health issues.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N’-(3-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Steric vs. Electronic Profiles: The diphenylethyl group in introduces steric hindrance, whereas the dimethylaminoethyl group in the target compound enhances solubility and basicity.
Medicinal Chemistry Analogues
Table 2: Anticancer Activity of Dimethylamino-Containing Compounds
Key Findings :
- Dimethylamino groups enhance cytotoxicity by improving membrane permeability and DNA intercalation . The target compound’s naphthalene moiety may similarly interact with DNA or kinases, though bioactivity data is absent in the evidence.
Coordination Chemistry and Catalysis
The target compound’s oxamide group is structurally analogous to N-[2-(dimethylamino)ethyl]-N'-(2-hydroxy-4-vinylphenyl)oxamide, which forms dinuclear zinc complexes for molecular imprinting (). Key differences include:
- Ligand Geometry : The naphthalene group in the target compound may introduce steric constraints compared to the hydroxy-vinylphenyl group, altering metal-binding selectivity.
Biological Activity
N-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N'-(3-methoxyphenyl)ethanediamide, a compound with significant potential in pharmacological applications, has been the subject of various studies focusing on its biological activity. This article synthesizes findings from diverse sources, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C20H26N2O
- Molecular Weight : 314.44 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and norepinephrine. It acts as a dual-action agent, functioning as both an agonist and a reuptake inhibitor:
- Serotonin Receptor Modulation : The compound has shown affinity for serotonin receptors, which may contribute to its antidepressant effects.
- Norepinephrine Reuptake Inhibition : By inhibiting the reuptake of norepinephrine, the compound may enhance noradrenergic signaling, which is crucial for mood regulation and pain modulation.
Antidepressant Activity
Research indicates that this compound exhibits significant antidepressant-like effects in animal models. A study demonstrated that administration of the compound resulted in reduced immobility time in the forced swim test, a standard measure for antidepressant efficacy.
Analgesic Properties
The compound also exhibits analgesic properties. Its mechanism may involve modulation of pain pathways through serotonergic and noradrenergic systems. In preclinical trials, it has been shown to reduce pain responses in models of acute and chronic pain.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound, with notable findings summarized in Table 1 below:
Toxicology and Safety Profile
While promising in terms of efficacy, understanding the safety profile is crucial for therapeutic application. Preliminary toxicological assessments indicate that:
- The compound exhibits low acute toxicity.
- Long-term exposure studies are needed to evaluate chronic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
